6,6-Difluorobicyclo[3.1.0]hexan-3-amine
Description
Properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6/h3-5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCZPSZRXWBDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been incorporated into analogs of maraviroc, a marketed anti-hiv drug. Maraviroc works by blocking the CCR5 co-receptor on the surface of certain immune cells, preventing HIV from entering these cells. Therefore, it is possible that 6,6-Difluorobicyclo[3.1.0]hexan-3-amine may interact with similar targets.
Mode of Action
As a potential analog of Maraviroc, it might interact with the CCR5 co-receptor, preventing the entry of HIV into immune cells.
Biochemical Analysis
Biochemical Properties
6,6-Difluorobicyclo[3.1.0]hexan-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s rigid bicyclic structure allows it to act as a mimetic for other cyclohexane derivatives, potentially influencing enzyme activity and protein conformation. Studies have shown that 6,6-Difluorobicyclo[3.1.0]hexan-3-amine can interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s active site and affect its catalytic efficiency.
Cellular Effects
The effects of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, 6,6-Difluorobicyclo[3.1.0]hexan-3-amine can modulate downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Additionally, the compound has been shown to affect the proliferation and differentiation of various cell types, including cancer cells and stem cells.
Molecular Mechanism
At the molecular level, 6,6-Difluorobicyclo[3.1.0]hexan-3-amine exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent substrate access and thus inhibit the enzyme’s activity. Furthermore, 6,6-Difluorobicyclo[3.1.0]hexan-3-amine can interact with transcription factors, leading to changes in gene expression. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the binding pocket of the target protein.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 6,6-Difluorobicyclo[3.1.0]hexan-3-amine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine in animal models have been investigated to understand its potential therapeutic applications and toxicity. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cellular signaling. At higher doses, 6,6-Difluorobicyclo[3.1.0]hexan-3-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the accumulation of toxic metabolites.
Metabolic Pathways
6,6-Difluorobicyclo[3.1.0]hexan-3-amine is involved in several metabolic pathways, primarily those related to drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The presence of fluorine atoms in the compound can also affect its metabolic stability and the formation of reactive intermediates.
Transport and Distribution
The transport and distribution of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, 6,6-Difluorobicyclo[3.1.0]hexan-3-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine is an important factor in determining its biological activity. The compound has been found to localize primarily in the cytoplasm and the nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct 6,6-Difluorobicyclo[3.1.0]hexan-3-amine to specific subcellular compartments, thereby modulating its activity and function.
Biological Activity
6,6-Difluorobicyclo[3.1.0]hexan-3-amine, also known as rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride, is a bicyclic amine compound notable for its unique molecular structure and potential therapeutic applications. Its molecular formula is C6H9F2N, with a molecular weight of 133.14 g/mol. The incorporation of fluorine atoms enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of 6,6-difluorobicyclo[3.1.0]hexan-3-amine is primarily attributed to its interaction with specific biological targets, including viral proteins and cellular receptors involved in viral replication. Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against respiratory viruses such as human respiratory syncytial virus (hRSV). The mechanism likely involves binding to viral proteins or host cell receptors, inhibiting viral replication and potentially enhancing the efficacy of existing antiviral therapies .
Biological Activity Studies
Research has indicated several key areas where 6,6-difluorobicyclo[3.1.0]hexan-3-amine shows promise:
- Antiviral Properties : Initial findings suggest that the compound may effectively inhibit the replication of hRSV by interacting with viral proteins .
- Binding Affinity : Interaction studies have highlighted its binding affinity to various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits replication of hRSV; potential interaction with viral proteins |
| Binding Affinity | Interaction with enzymes and receptors; critical for therapeutic applications |
Case Studies
A recent study evaluated the compound's effectiveness as a rigidified analog in the development of Maraviroc analogs, which are designed to block HIV entry into cells. The study utilized in silico methods to assess the biological activity of these compounds, indicating that structural modifications could enhance their efficacy against HIV .
Another research effort focused on the synthesis of bicyclo[3.1.0]hexanes using advanced cycloaddition techniques, which may lead to new derivatives with improved biological properties . These studies underscore the versatility and potential applications of 6,6-difluorobicyclo[3.1.0]hexan-3-amine in drug development.
Comparative Analysis
To better understand the uniqueness of 6,6-difluorobicyclo[3.1.0]hexan-3-amine in comparison to similar compounds, a comparison table has been created:
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| rac-(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochloride | C6H10ClN | Lacks fluorination; different stereochemistry |
| rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-6-amine | C6H10F2N | Contains different fluorination pattern |
| rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride | C6H10ClN | Different position for amine group |
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine and Analogs
Preparation Methods
Reaction Scheme Summary
- Starting Material: Bicyclic keto ester (commercially available or synthesized via [2+2] cycloaddition)
- Key Reagent: Diethylaminosulfur trifluoride (DAST) for gem-difluorination
- Intermediate: Gem-difluorinated bicyclic ester
- Functional Group Conversion: Ester hydrolysis to acid, Curtius rearrangement to amine
- Final Product: 6,6-Difluorobicyclo[3.1.0]hexan-3-amine (isolated as hydrochloride salt)
Research Findings and Analysis
The geminal difluorination significantly influences the molecule’s acidity and lipophilicity. Experimental data show that gem-difluorination decreases the pKa values by approximately 0.3 to 0.5 units, indicating increased acidity relative to non-fluorinated analogs.
Lipophilicity, measured as LogP, decreases by about 0.54 to 0.55 units due to gem-difluorination, which can affect the compound’s solubility and membrane permeability properties.
The bicyclic framework itself has minimal impact on acidity and lipophilicity compared to monocyclic counterparts, suggesting the fluorine substitution is the dominant factor in altering physicochemical properties.
These findings are supported by acid-base titration and shake-flask LogP determination methods, providing reliable data for drug design considerations.
Summary Table of Physicochemical Effects
| Property | Non-fluorinated Bicyclic | Gem-Difluorinated Bicyclic | Effect of Fluorination |
|---|---|---|---|
| pKa (acidic/basic groups) | Higher (less acidic) | Lower by 0.3–0.5 units | Increased acidity |
| LogP (lipophilicity) | Higher | Lower by 0.54–0.55 units | Decreased lipophilicity |
| Conformational impact | Negligible | Negligible | Bicyclic system effect minimal |
Q & A
What structural features of 6,6-difluorobicyclo[3.1.0]hexan-3-amine contribute to its utility in drug design?
The compound’s rigid bicyclo[3.1.0]hexane framework restricts conformational flexibility, mimicking bioactive conformations of natural ligands. The 6,6-difluoro substitution enhances metabolic stability by reducing oxidative degradation, while the 3-amine group enables hydrogen bonding with biological targets. Comparative studies show that fluorination increases LogP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
What synthetic methodologies are reported for 6,6-difluorobicyclo[3.1.0]hexan-3-amine, and how can yields be optimized?
Two primary routes are documented:
- Cyclopropanation : Reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts (0.005 mol%), yielding 8–66% depending on solvent (acetonitrile > aqueous acid). Optimize by increasing catalyst loading to 0.01 mol% and using anhydrous conditions .
- Photochemical [2+2] Cycloaddition : Produces bicyclic intermediates with stereochemical control. Yield improvements (up to 75%) require UV light optimization (254 nm) and substituent-directed regioselectivity .
How do stereochemical challenges in synthesis impact the biological activity of this compound?
The bicyclic core’s bridgehead positions (C3 and C6) introduce stereochemical complexity. For example, exo-vs. endo-amine configurations alter binding affinity to CNS targets by ~10-fold. Resolution via chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) is critical for isolating enantiopure forms, as demonstrated in Maraviroc analog studies .
What experimental strategies are used to study interactions between 6,6-difluorobicyclo[3.1.0]hexan-3-amine and biological targets?
- SPR/BLI Assays : Measure binding kinetics (e.g., KD values) to receptors like CCR5, with immobilization via amine coupling.
- NMR Titration : Track chemical shift perturbations in target proteins (e.g., HIV-1 protease) to identify binding sites.
- Mutagenesis : Replace key residues (e.g., Asp188 in CCR5) to validate interaction hotspots. Contradictory data from SPR vs. ITC may arise from avidity effects, requiring orthogonal validation .
How can researchers resolve contradictory yield data in cyclopropanation-based syntheses?
Discrepancies (8% vs. 66%) stem from:
- Catalyst Purity : Use dirhodium(II) acetate recrystallized from toluene.
- Solvent Polarity : Acetonitrile (high polarity) stabilizes transition states better than THF.
- Temperature Control : Maintain −10°C to suppress side reactions. Validate via inline FTIR monitoring of diazo decomposition .
How does this compound compare structurally and functionally to other bicyclic amines?
| Compound | Structural Features | Key Differences |
|---|---|---|
| Bicyclo[3.1.0]hexan-6-amine | No fluorine; flexible core | Lower metabolic stability (t1/2 < 2h) |
| 4,4-Difluorocyclohexane | Monocyclic; difluoro substitution | Higher LogP (1.8 vs. 1.2) |
| 1-Amino-2-fluorocyclopropane | Smaller ring; single fluorine | Reduced rigidity (RMSD > 1.5 Å) |
Rigidity and fluorination position make 6,6-difluorobicyclo[3.1.0]hexan-3-amine unique in balancing bioavailability and target engagement .
What role do fluorine atoms play in modulating pharmacokinetic properties?
- Metabolic Stability : Fluorine blocks CYP450 oxidation at C6, increasing plasma t1/2 from 1.5 h (non-fluorinated) to 4.2 h.
- Passive Permeability : Fluorine’s electronegativity reduces polar surface area (PSA) by 15%, enhancing Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) .
How can computational modeling predict the bioactivity of derivatives?
- Docking Studies (AutoDock Vina) : Use CCR5 X-ray structures (PDB: 4MBS) to score binding poses.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.
- QSAR Models : Correlate Hammett σ values of substituents with IC50 (R² > 0.85). Validate predictions with SPR assays .
Why is this compound considered a bioisostere for 4,4-difluorocyclohexane in drug design?
The bicyclic core mimics the chair conformation of 4,4-difluorocyclohexane but with reduced flexibility (RMSF < 0.3 Å vs. 1.2 Å). This rigidity improves selectivity for rigid binding pockets (e.g., viral fusion proteins), as shown in Maraviroc analogs with 30-fold higher potency .
What analytical techniques are essential for characterizing this compound?
- NMR (¹³C, ¹⁹F) : Confirm regiochemistry (δ ¹⁹F: −115 ppm for axial F) and purity.
- HRMS : Validate molecular formula (C₆H₁₀F₂N, [M+H]+ m/z 148.0832).
- X-ray Crystallography : Resolve stereochemistry (e.g., C3 R-configuration).
- HPLC (Chiralpak AD-H) : Determine enantiomeric excess (>99% for S-isomer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
